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molecular formula C14H18O B103423 1-(4-Cyclohexylphenyl)ethanone CAS No. 18594-05-3

1-(4-Cyclohexylphenyl)ethanone

Cat. No. B103423
M. Wt: 202.29 g/mol
InChI Key: MSDQNIRGPBARGC-UHFFFAOYSA-N
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Patent
US04016214

Procedure details

To a suspension of anhydrous aluminum chloride (467 g,; 3.5 moles) in carbon tetrachloride (2 l.) is added acetyl chloride (275 g.; 249 cc., 3.5 moles) during 15 minutes with vigorous stirring and cooling in an ice-bath. Cyclohexylbenzene (481 g.; 3.0 moles) is added dropwise over a period of 3 hours, keeping the temperature below 5°. After addition is complete, the product is stirred for another hour before hydrolyzing by pouring into ice and hydrochloric acid with stirring. The organic phase is washed with successive portions of dilute hydrochloric acid, sodium carbonate, and water, and distilled to give p-cyclohexylacetophenone, (b.p. 88°-95.5°/ 0.05 mm.).
Quantity
467 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step Two
Quantity
481 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[CH:9]1([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.Cl>C(Cl)(Cl)(Cl)Cl>[CH:15]1([C:9]2[CH:10]=[CH:11][C:12]([C:5](=[O:7])[CH3:6])=[CH:13][CH:14]=2)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
467 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
249 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
481 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-bath
CUSTOM
Type
CUSTOM
Details
the temperature below 5°
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the product is stirred for another hour before hydrolyzing
STIRRING
Type
STIRRING
Details
with stirring
WASH
Type
WASH
Details
The organic phase is washed with successive portions of dilute hydrochloric acid, sodium carbonate, and water
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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